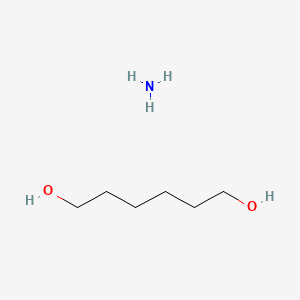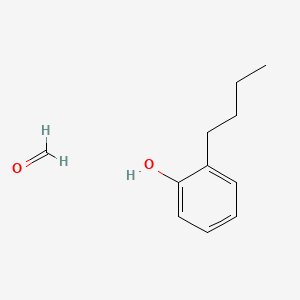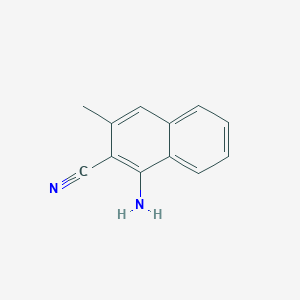![molecular formula C27H24N4O9P2 B12811805 [4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid CAS No. 111129-57-8](/img/structure/B12811805.png)
[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NF 070” is a nitrogen fluoride compound, part of a broader class of nitrogen-fluorine compounds. Nitrogen fluorides are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitrogen fluoride compounds typically involves the reaction of nitrogen-containing compounds with fluorine or fluorine-containing reagents. For instance, nitrogen trifluoride (NF₃) can be synthesized by the reaction of ammonia with fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of nitrogen fluoride compounds often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. For example, the production of nitrogen trifluoride involves the electrochemical fluorination of ammonia .
Análisis De Reacciones Químicas
Types of Reactions
Nitrogen fluoride compounds undergo various types of chemical reactions, including:
Oxidation: Nitrogen fluorides can act as oxidizing agents in chemical reactions.
Reduction: These compounds can be reduced under specific conditions to form other nitrogen-containing compounds.
Substitution: Nitrogen fluorides can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with nitrogen fluoride compounds include:
Fluorine gas: Used in the synthesis and fluorination reactions.
Ammonia: Reacts with fluorine to produce nitrogen trifluoride.
Reducing agents: Such as hydrogen gas, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving nitrogen fluoride compounds include various fluorinated nitrogen compounds, such as nitrogen trifluoride, nitrogen difluoride, and others .
Aplicaciones Científicas De Investigación
Nitrogen fluoride compounds have a wide range of scientific research applications, including:
Chemistry: Used as fluorinating agents in organic synthesis.
Biology: Studied for their potential biological activities and interactions.
Medicine: Investigated for their potential use in medical imaging and diagnostics.
Industry: Used in the semiconductor industry for plasma etching and cleaning processes
Mecanismo De Acción
The mechanism of action of nitrogen fluoride compounds involves their ability to act as strong oxidizing agents and fluorinating agents. They can introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity. The molecular targets and pathways involved in these reactions include various organic substrates and catalytic systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to nitrogen fluoride include:
- Nitrogen monofluoride (NF)
- Nitrogen difluoride radical (NF₂)
- Nitrogen trifluoride (NF₃)
- Nitrogen pentafluoride (NF₅)
- Dinitrogen difluoride (N₂F₂)
- Tetrafluorohydrazine (N₂F₄)
- Fluorine azide (N₃F)
- Tetrafluoroammonium (NF₄⁺)
Uniqueness
The uniqueness of nitrogen fluoride compounds lies in their high reactivity and ability to introduce fluorine atoms into various substrates. This makes them valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
111129-57-8 |
|---|---|
Fórmula molecular |
C27H24N4O9P2 |
Peso molecular |
610.4 g/mol |
Nombre IUPAC |
[4-[[4-[[4-[(4-phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid |
InChI |
InChI=1S/C27H24N4O9P2/c32-25(28-19-9-13-23(14-10-19)41(35,36)37)17-1-5-21(6-2-17)30-27(34)31-22-7-3-18(4-8-22)26(33)29-20-11-15-24(16-12-20)42(38,39)40/h1-16H,(H,28,32)(H,29,33)(H2,30,31,34)(H2,35,36,37)(H2,38,39,40) |
Clave InChI |
VDSXBIOBYPZLHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)P(=O)(O)O)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)







